molecular formula C12H10N2O B12324062 Diaminodibenzofuran

Diaminodibenzofuran

Cat. No.: B12324062
M. Wt: 198.22 g/mol
InChI Key: OLUOPPIKGNVRRJ-UHFFFAOYSA-N
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Description

Diaminodibenzofuran is an aromatic diamine compound derived from dibenzofuran It is known for its unique structure, which includes two amino groups attached to the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

Diaminodibenzofuran can be synthesized through several methods. One common approach involves the intramolecular Ullmann coupling reaction. This method uses 2,2′-diiodo-4,4′-dinitrodiphenylether as a starting material, which undergoes coupling in the presence of activated copper in dimethylformamide (DMF) to form the dibenzofuran core .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Diaminodibenzofuran undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid) are employed.

Major Products Formed

The major products formed from these reactions include nitro-diaminodibenzofuran, halogenated derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Diaminodibenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diaminodibenzofuran involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without amino groups.

    Diaminodiphenyl Ether: Similar structure but with an ether linkage instead of the furan ring.

    Diaminodiphenyl Sulfone: Contains a sulfone group instead of the furan ring.

Uniqueness

Diaminodibenzofuran is unique due to its dibenzofuran core, which imparts specific chemical and physical properties. The presence of two amino groups enhances its reactivity and potential for forming hydrogen bonds, making it valuable in various applications .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

dibenzofuran-1,2-diamine

InChI

InChI=1S/C12H10N2O/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H,13-14H2

InChI Key

OLUOPPIKGNVRRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3N)N

Origin of Product

United States

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